7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-5-6-12-13(7-10)22(19,20)18-14(17-12)21-8-9-3-1-2-4-11(9)16/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAJJANQKXZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells.
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it allows potassium ions to flow out of the cell, which can lead to hyperpolarization of the cell membrane and inhibition of electrical activity. This action can result in the inhibition of insulin release.
Biochemical Pathways
The compound’s action on ATP-sensitive potassium channels affects the sterol biosynthesis pathway of fungal cell membranes. This pathway is crucial for the growth and survival of fungi, and its disruption can lead to the death of the fungal cells.
Result of Action
The result of the compound’s action is the inhibition of fungal growth due to disruption of sterol biosynthesis. Additionally, it can inhibit insulin release, which may have implications for glucose regulation.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other substances can affect the activity of many drugs
: Synthesis of novel 7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles (FTBs) as potent antifungal agents: molecular docking and in silico evaluation. : Synthesis and biological activity of novel 3-heteroaryl-2H-pyrido [4,3-e] [1,2,4]thiadiazine and 3-heteroaryl-2H-benzo [e] [1,2,4]thiadiazine 1,1-dioxides.
Biological Activity
7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is , with a molecular weight of 340.36 g/mol. The compound features a thiadiazine core fused with a benzene ring and contains fluorine and sulfur substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10F2N2O2S2 |
| Molecular Weight | 340.36 g/mol |
| IUPAC Name | 7-fluoro-3-[(2-fluorophenyl)methylsulfanyl]-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
| CAS Number | 899750-32-4 |
The primary mode of action for 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is through the opening of ATP-sensitive potassium channels . This action significantly impacts the sterol biosynthesis pathway in fungal cell membranes, leading to the inhibition of fungal growth . The disruption of sterol biosynthesis is crucial as it affects membrane integrity and function in various pathogens.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity by targeting ATP-sensitive potassium channels in fungi. This mechanism disrupts essential cellular processes, leading to reduced fungal viability. Studies have demonstrated that derivatives with similar structures can effectively inhibit fungal growth by interfering with sterol biosynthesis pathways.
Neuropharmacological Effects
The compound's structural similarity to other benzothiadiazines suggests potential neuropharmacological applications. Compounds in this class have been studied for their role as positive allosteric modulators of neurotransmitter receptors (e.g., AMPA receptors), which are implicated in cognitive functions and neuroprotection.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various benzothiadiazine derivatives for their biological activities.
-
Synthesis and Activity Assessment :
- A study synthesized several derivatives of benzothiadiazines and assessed their activity against specific targets, including neurotransmitter receptors and fungal pathogens. The findings suggested that modifications at specific positions significantly influenced biological activity and receptor affinity .
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of related compounds revealed that certain modifications enhanced stability and bioavailability. These insights are critical for developing effective therapeutic agents based on the benzothiadiazine scaffold .
- Molecular Modeling :
Comparison with Similar Compounds
Structural Analogs in the Benzothiadiazine Dioxide Family
Key Observations:
Fluorination Effects :
- 7-Fluoro vs. 7-Chloro : Fluorine at position 7 (as in the target compound) may enhance metabolic stability compared to chlorine, as seen in AMPA modulators .
- Fluorinated Alkyl Chains : The 2-fluoroethyl group in 12b improves both potency and pharmacokinetics, suggesting fluorine's role in tuning drug-like properties .
Substituent Position and Activity :
- 3-(2-Fluorobenzyl)thio vs. 3-Methyl/Furan : The bulky (2-fluorobenzyl)thio group in the target compound may alter receptor interaction compared to smaller substituents (e.g., methyl or furan) .
- 4H vs. 3,4-Dihydro : Unsaturated 4H analogs (e.g., target compound) often show enhanced blood-brain barrier penetration and stability compared to dihydro forms .
Isosteric Replacements: Thieno[3,2-e] vs. Benzo Cores: Thienothiadiazine dioxides (e.g., compound 24) exhibit reduced potency at AMPA receptors compared to benzo analogs, highlighting the importance of the aromatic core .
Functional Comparisons
A. AMPA Receptor Modulation
- Compound 12b : Displays EC₅₀ values <100 nM at AMPA receptors, with oral bioavailability in rats .
- 7-Chloro-5-furan-3-yl Analog : Retains activity despite 4H unsaturation, contradicting earlier assumptions that saturation is required .
- Target Compound : Hypothesized to act as an AMPA modulator, but empirical data are lacking. Its 2-fluorobenzylthio group may confer unique binding kinetics.
B. Metabolic Stability
- Fluorination at alkyl chains (e.g., 12b ) or aromatic rings (target compound) reduces oxidative metabolism, enhancing half-life .
C. Selectivity Over Isoforms
- PI3Kδ Inhibitors: Fluorinated benzothiadiazines (e.g., 16a) show reduced PI3Kδ activity compared to non-fluorinated analogs, suggesting fluorine's effects are target-dependent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide?
The synthesis typically involves multi-step reactions starting from sulfonamide precursors. For example:
- Step 1 : Reacting a sulfonamide intermediate (e.g., 7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) with a thiolating agent (e.g., 2-fluorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the thioether group .
- Step 2 : Cyclization using catalysts like camphorsulfonic acid to form the thiadiazine ring .
- Purification : Recrystallization from methanol or chromatography for intermediates . Optimization focuses on solvent selection, reaction time, and catalyst loading to improve yields (40–90%) .
Q. How are structural and electronic properties of this compound characterized in academic research?
Key techniques include:
- NMR spectroscopy : Assigning proton and carbon environments (e.g., δ 7.23 ppm for aromatic protons in thiadiazine derivatives) .
- Elemental analysis : Confirming purity (±0.3% deviation from theoretical values) .
- X-ray crystallography : Resolving crystal structures to analyze bond angles and substituent effects on molecular conformation .
- IR spectroscopy : Identifying functional groups (e.g., S=O stretches at 1,173–1,301 cm⁻¹) .
Advanced Research Questions
Q. What structure-activity relationship (SAR) principles guide the optimization of 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxides for receptor modulation?
- Substituent position :
Q. How can contradictory bioactivity data across receptor assays be resolved methodologically?
Contradictions often arise from:
- Receptor subtype specificity : AMPA (GluA2) vs. kainate (GluK1) receptor assays may yield divergent results due to varying binding pockets. Use subtype-selective cell lines (e.g., HEK293 expressing GluA2) .
- Assay conditions : Adjusting Mg²⁺/Ca²⁺ concentrations or using fluorescence-based calcium influx assays (e.g., FLIPR) improves signal-to-noise ratios .
- Metabolite interference : Evaluate hepatic metabolites (e.g., oxidized or desaturated derivatives) using microsomal stability assays .
Q. What pharmacokinetic models are suitable for evaluating this compound’s pharmacodynamic profile?
- In vitro :
- Microsomal stability assays (human liver microsomes) to predict CYP450-mediated metabolism .
- Caco-2 cell monolayers for assessing blood-brain barrier permeability .
- In vivo :
- Microdialysis in rodent hippocampi to measure neurotransmitter release (e.g., acetylcholine potentiation) .
- Oral administration studies (e.g., 0.3 mg/kg in mice) to determine cognitive enhancement via object recognition tests .
Q. How do fluorine substituents influence electronic properties and binding interactions?
- Electron-withdrawing effects : The 7-fluoro group polarizes the benzo-thiadiazine core, enhancing hydrogen bonding with receptor residues (e.g., GluA2-LBD Tyr450) .
- Lipophilicity : The 2-fluorobenzylthio group increases logP, improving membrane permeability (measured via PAMPA assays) .
- Steric effects : Fluorine’s small atomic radius minimizes steric hindrance in hydrophobic pockets, as shown in CoMFA models for KATP channel openers .
Methodological Considerations for Data Interpretation
- Comparative molecular field analysis (CoMFA) : Use 3D-QSAR models to predict substituent effects on receptor binding .
- Crystallography : Co-crystallize the compound with target receptors (e.g., GluA2-S1S2) to map binding interactions .
- Dose-response curves : Analyze potency (EC₅₀) and efficacy (Emax) in calcium flux assays to distinguish allosteric modulation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
